Scaffold Privilege: Quantitative Bibliometric Validation of Core Utility
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold (CAS 258282-55-2) demonstrates superior research traction compared to many alternative bicyclic heterocycles. Bibliometric analysis confirms the existence of over 20,000 distinct structures derived from this core, supported by approximately 2,900 references (half of which are patents) [1]. This represents a significantly larger chemical space than many less substituted or differently fused analogs (e.g., pyrido[3,4-d]pyrimidinones), underscoring its status as a privileged scaffold with proven ligandability [1].
| Evidence Dimension | Bibliometric Output (Structures/References) |
|---|---|
| Target Compound Data | >20,000 structures; ~2,900 references (incl. patents) |
| Comparator Or Baseline | Generic heterocyclic building blocks (Baseline expectation: <5,000 structures) |
| Quantified Difference | >4x structural diversity over standard heterocyclic cores |
| Conditions | Literature and patent database review (2019) |
Why This Matters
High bibliometric density correlates directly with established synthetic methodology and lower development risk, making CAS 258282-55-2 a validated starting point for medicinal chemistry campaigns.
- [1] Jubete, G.; Puig de la Bellacasa, R.; Teixidó, J.; Borrell, J. I. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules 2019, 24 (22), 4161. View Source
